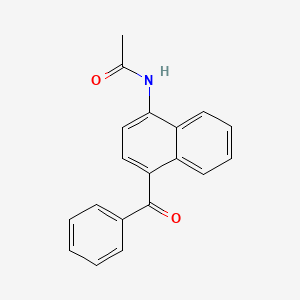

N-(4-Benzoylnaphthalen-1-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

89278-28-4 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

N-(4-benzoylnaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C19H15NO2/c1-13(21)20-18-12-11-17(15-9-5-6-10-16(15)18)19(22)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) |

InChI Key |

FETKCCPFNXGHQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of N-(4-Benzoylnaphthalen-1-yl)acetamide are discussed below. These predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons of the acetamide (B32628) group, the naphthalene (B1677914) core, and the benzoyl group.

Acetamide Protons: A singlet corresponding to the methyl protons (CH₃) is anticipated in the upfield region, likely around δ 2.2 ppm. The amide proton (NH) is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm, with its exact chemical shift being highly dependent on the solvent and concentration.

Naphthalene Protons: The naphthalene ring system will give rise to a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The proton at the C2 position is expected to be a doublet, coupling with the proton at C3. The proton at C8, being in the peri position, is likely to be deshielded and appear at a lower field.

Benzoyl Protons: The protons of the phenyl ring of the benzoyl group will also appear in the aromatic region. The ortho-protons are expected to be the most deshielded due to the anisotropic effect of the carbonyl group, followed by the para- and meta-protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Acetamide) | ~2.2 | s | - |

| NH (Acetamide) | ~8.5-9.5 | br s | - |

| Naphthalene H | ~7.4-8.2 | m | - |

| Benzoyl H (ortho) | ~7.8-8.0 | d | ~7-8 |

| Benzoyl H (meta) | ~7.5-7.7 | t | ~7-8 |

Note: The predicted chemical shifts are estimations and may vary in an actual experimental spectrum. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region of the spectrum. The benzoyl carbonyl carbon (C=O) is predicted to be around δ 195-200 ppm, while the acetamide carbonyl carbon is expected at a slightly higher field, around δ 169-172 ppm.

Aromatic Carbons: A number of signals corresponding to the carbons of the naphthalene and phenyl rings will be observed in the range of δ 110-140 ppm. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Methyl Carbon: The methyl carbon of the acetamide group will give a signal in the upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Acetamide) | ~24 |

| C=O (Acetamide) | ~170 |

| C=O (Benzoyl) | ~197 |

While no experimental 2D NMR data is available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network between adjacent protons, helping to trace the connectivity within the naphthalene and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is essential for connecting the different fragments of the molecule (e.g., connecting the benzoyl group to the naphthalene core).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be useful in determining the preferred conformation of the molecule, particularly the relative orientation of the benzoyl and acetamide groups.

High-Performance Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₉H₁₅NO₂), the theoretical exact mass can be calculated. This experimental value would be expected to be within a few parts per million (ppm) of the theoretical mass, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the fragmentation pattern of the molecule, providing further structural confirmation. Key predicted fragmentation pathways would include:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the amide bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), resulting in a fragment ion corresponding to 4-benzoylnaphthalen-1-amine.

Benzoyl group fragmentation: Cleavage of the bond between the benzoyl carbonyl and the naphthalene ring would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a naphthalen-acetamide radical cation.

Naphthalene ring fragmentation: Further fragmentation of the naphthalene core would also be expected.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| [M]+• | Molecular ion |

| [M - 42]+• | Loss of ketene (CH₂=C=O) |

| [M - 43]+ | Loss of acetyl radical (•COCH₃) |

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. The vibrational modes of this compound are characteristic of its constituent parts: the acetamide group, the benzoyl moiety, and the naphthalene ring system.

The IR and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the stretching and bending vibrations of its specific chemical bonds. By analyzing the spectra of structurally related compounds, a detailed assignment of these vibrational modes can be proposed.

The acetamide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3300-3100 cm⁻¹. The exact position is sensitive to hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1680-1630 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is anticipated between 1570 and 1515 cm⁻¹.

The benzoyl group also contributes a strong C=O stretching vibration, which is expected to be observed in the 1670-1630 cm⁻¹ range, potentially overlapping with the amide I band. The presence of two carbonyl groups in the molecule may lead to a broad or complex absorption profile in this region.

The aromatic naphthalene and benzene (B151609) rings will produce a series of characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations give rise to multiple bands in the 1625-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern of the aromatic rings, are expected in the 900-675 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3100 |

| Aromatic Rings | C-H stretch | 3100 - 3000 |

| Acetyl Group | C-H stretch (asymmetric) | ~2960 |

| Acetyl Group | C-H stretch (symmetric) | ~2870 |

| Amide & Benzoyl | C=O stretch (Amide I) | 1680 - 1630 |

| Benzoyl | C=O stretch | 1670 - 1630 |

| Aromatic Rings | C=C stretch | 1625 - 1400 |

| Amide | N-H bend / C-N stretch (Amide II) | 1570 - 1515 |

| Acetyl Group | C-H bend | 1450 - 1350 |

| Aromatic Rings | C-H out-of-plane bend | 900 - 675 |

In the solid state, amides are known to form intermolecular hydrogen bonds, which significantly influence their crystal packing and physical properties. For this compound, the primary hydrogen bonding motif is expected to involve the amide N-H group as the hydrogen bond donor and the amide C=O group of a neighboring molecule as the acceptor. This results in the formation of N-H···O=C hydrogen bonds. rsc.org

The presence and strength of these hydrogen bonds can be inferred from the IR spectrum. In the solid state, the N-H stretching band is typically broad and shifted to a lower frequency (e.g., 3250 cm⁻¹) compared to its position in a dilute solution in a non-polar solvent, where hydrogen bonding is minimized. youtube.com Similarly, the amide I (C=O) band may also show a shift to a lower wavenumber upon hydrogen bond formation.

Electronic Absorption Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum is governed by the nature of the chromophoric systems present. In this compound, the principal chromophores are the naphthalene ring and the benzoyl group.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions associated with its aromatic and carbonyl functionalities.

The naphthalene ring system is a large, conjugated π-system and will exhibit strong π→π* transitions. These transitions typically result in intense absorption bands in the ultraviolet region. For naphthalene itself, characteristic absorptions are observed around 220 nm, 275 nm, and 312 nm. The substitution on the naphthalene ring in the target molecule will likely cause a bathochromic (red) shift of these bands to longer wavelengths.

The benzoyl group contains both a phenyl ring and a carbonyl group, both of which are chromophoric. The phenyl ring contributes to the π→π* transitions. The carbonyl group gives rise to a weak n→π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically observed at longer wavelengths (often > 300 nm) but with a much lower intensity compared to the π→π* transitions.

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| Naphthalene & Benzene Rings | π→π | 200 - 350 | High |

| Benzoyl Carbonyl | n→π | > 300 | Low |

| Amide Carbonyl | n→π* | ~220 | Low |

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. Such studies can provide valuable insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule.

For this compound, the n→π* transition of the benzoyl carbonyl group is expected to exhibit a hypsochromic (blue) shift as the polarity of the solvent increases. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom in the ground state through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

Conversely, the π→π* transitions associated with the aromatic systems are often subject to a bathochromic (red) shift with increasing solvent polarity. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the transition energy and a shift to a longer wavelength. mdpi.com

By systematically measuring the UV-Vis spectra in a range of solvents with varying polarities (e.g., from hexane (B92381) to ethanol (B145695) to water), the solvatochromic behavior of this compound can be quantified. This information helps to understand the electronic charge distribution in the molecule and its sensitivity to the surrounding environment. Studies on other naphthalene derivatives have demonstrated significant solvatochromic effects, suggesting that this compound would also be sensitive to solvent polarity. researchgate.netresearchgate.net

In Depth Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Advanced Kinetic Analysis

The quantitative study of reaction rates, or reaction kinetics, provides invaluable insights into the mechanism of a chemical transformation. This analysis typically begins with the determination of the rate law, which mathematically expresses the relationship between the rate of a reaction and the concentration of its reactants.

Determination of Rate Laws and Reaction Orders

For a hypothetical reaction, the rate law would take the form:

Rate = k[N-(4-Benzoylnaphthalen-1-yl)acetamide]^x[Reactant B]^y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders.

Table 1: Hypothetical Experimental Data for Determining the Rate Law of a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Identification of Rate-Determining Steps and Transition State Characterization

The rate law provides clues about the molecular events that occur in the slowest step of the reaction mechanism, known as the rate-determining step. Understanding this step is key to understanding the entire reaction. Computational chemistry can be a powerful tool to complement experimental kinetic data, allowing for the characterization of the transition state—the highest energy point along the reaction coordinate.

Influence of Catalysis, Solvents, and Temperature on Reaction Rates

External factors can significantly influence the rate of a chemical reaction.

Catalysis: A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

Solvents: The polarity and protic or aprotic nature of the solvent can affect the stability of reactants and transition states, thus altering the reaction rate.

Temperature: The Arrhenius equation describes the relationship between the rate constant and temperature. An increase in temperature generally leads to a significant increase in the reaction rate.

Table 2: Hypothetical Influence of Temperature on the Rate Constant for a Reaction of this compound

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.015 |

| 308 | 0.035 |

| 318 | 0.078 |

This table is illustrative and does not represent actual experimental data.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their direct observation and characterization provide strong evidence for a proposed reaction pathway.

In-situ Spectroscopic Monitoring Techniques

Techniques such as stopped-flow UV-Vis and IR spectroscopy allow for the monitoring of reactions on very short timescales. This can enable the detection of short-lived intermediates by observing the appearance and disappearance of their characteristic spectral signatures.

Isolation, Derivatization, and Structural Elucidation of Transient Species

In some cases, it may be possible to isolate reaction intermediates, for example, by quenching the reaction at low temperatures. If the intermediate is too reactive to be isolated, it can sometimes be trapped by adding a reagent that converts it into a more stable, characterizable derivative. The structure of these isolated or derivatized species can then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Isotopic Labeling Studies and Kinetic Isotope Effects (KIE)

There are currently no published isotopic labeling studies or investigations into the kinetic isotope effects (KIE) for reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms by providing insights into bond-breaking and bond-forming steps. For instance, deuterium (B1214612) labeling at specific positions on the naphthalene (B1677914) or benzoyl rings, or at the acetamide (B32628) nitrogen, could help to pinpoint the atoms involved in rate-determining steps of potential reactions such as hydrolysis, oxidation, or reduction.

The determination of primary and secondary KIEs would offer quantitative data on the transition state structure of reactions involving this compound. For example, a significant primary KIE upon deuteration of the N-H bond would suggest that this bond is broken in the rate-determining step of a given transformation. The absence of such fundamental data for this compound means that any proposed reaction mechanisms remain purely speculative.

Elucidation of Reaction Pathways and Energy Profiles

Detailed reaction pathways and their corresponding energy profiles for transformations of this compound have not been reported. Computational chemistry, using methods such as Density Functional Theory (DFT), would be a powerful tool to theoretically map out the potential energy surfaces for various reactions. These studies could identify stable intermediates, transition states, and the activation energies required for different reaction channels.

Experimental validation of these theoretical pathways, for example through the trapping of intermediates or by varying reaction conditions to favor one pathway over another, is also currently lacking in the scientific literature. Without such studies, our understanding of how this compound behaves chemically, including its stability and potential degradation pathways, is incomplete.

Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations

There is a lack of published research on the regioselectivity and stereoselectivity of chemical transformations involving this compound, either as a reactant or a product. For instance, in electrophilic aromatic substitution reactions, it is unknown how the existing benzoyl and acetamido groups on the naphthalene ring would direct incoming electrophiles. The interplay between the electron-withdrawing benzoyl group and the electron-donating acetamido group would likely lead to complex regiochemical outcomes that have yet to be experimentally determined.

Similarly, if the benzoyl group were to be reduced to a chiral alcohol, for example, the potential for stereoselective synthesis has not been explored. Studies on diastereoselective or enantioselective transformations would be necessary to understand and control the three-dimensional arrangement of atoms in any new chiral centers formed.

Theoretical and Computational Chemistry Approaches to N 4 Benzoylnaphthalen 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For N-(4-Benzoylnaphthalen-1-yl)acetamide, DFT calculations would be invaluable for determining its most stable three-dimensional structure. By optimizing the molecular geometry, one can obtain precise predictions of bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions within the molecule.

Furthermore, DFT can be used to calculate the molecule's total electronic energy, which is a measure of its stability. By comparing the energies of different possible conformations, the global minimum energy structure can be identified. This is particularly important for a molecule with several rotatable bonds, such as the one connecting the benzoyl group to the naphthalene (B1677914) ring and the amide linkage.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Predicted Value |

| C=O (Benzoyl) Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| N-H (Amide) Bond Length | ~1.01 Å |

| C-C (Naphthalene-Benzoyl) Bond Length | ~1.49 Å |

| Dihedral Angle (Naphthalene-Benzoyl) | Variable |

Note: The values in this table are illustrative and represent typical bond lengths for similar functional groups. Actual values would need to be determined through specific DFT calculations.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Fukui Functions) for Reactivity Prediction

The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Fukui functions are another tool derived from DFT that can be used to predict the reactivity of different sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, a Fukui function analysis would pinpoint the most reactive centers, which is critical for understanding its potential chemical transformations.

A hypothetical table summarizing the key molecular orbital properties for this compound is shown below.

| Property | Predicted Value | Implication |

| HOMO Energy | Negative Value (e.g., -6.5 eV) | Electron-donating ability |

| LUMO Energy | Negative Value (e.g., -1.5 eV) | Electron-accepting ability |

| HOMO-LUMO Gap | Positive Value (e.g., 5.0 eV) | Chemical stability and reactivity |

Note: These are example values and the actual energies would need to be calculated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes and interactions with the environment.

Simulation of Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent interacts with the solute and affects its conformation and dynamics. For this compound, simulating its behavior in different solvents would reveal how its structure and properties are modulated by the surrounding medium. This is particularly relevant for understanding its behavior in biological systems or in solution-phase chemical reactions.

Computational Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. By simulating spectra computationally, assignments of experimental signals can be confirmed, and the relationship between molecular structure and spectroscopic output can be deeply understood.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The standard approach involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically employing the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

By averaging the calculated shifts of multiple low-energy conformers, weighted by their Boltzmann population distribution, a final predicted spectrum is generated that accounts for the molecule's flexibility. This theoretical spectrum can be directly compared with experimental data to validate the proposed structure.

Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts for Key Nuclei in a Naphthalenyl Acetamide (B32628) System. This table is a hypothetical representation of the type of data generated from computational NMR studies and does not represent actual calculated values for this compound.

| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| N-H | 8.52 | 8.45 | 0.07 |

| C=O (Amide) | 169.8 | 169.5 | 0.3 |

| C=O (Benzoyl) | 196.5 | 196.2 | 0.3 |

| Naphthyl C1-N | 138.1 | 137.9 | 0.2 |

| CH₃ (Acetyl) | 2.25 | 2.21 | 0.04 |

Predicted Vibrational Frequencies for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its bond vibrations. DFT calculations can accurately predict these vibrational frequencies. The process involves computing the second derivatives of the energy with respect to the atomic positions for the optimized molecular structure. The results yield a set of vibrational normal modes and their corresponding frequencies.

Because theoretical frequency calculations often have systematic errors (arising from the harmonic approximation and incomplete treatment of electron correlation), the calculated frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. These predicted spectra are invaluable for assigning specific absorption bands to the vibrations of functional groups, such as the C=O stretches of the amide and benzoyl groups or the N-H bending modes.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound. This table is a hypothetical representation of data from a DFT frequency calculation.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|---|

| 3450 | 3312 | High | Low | N-H Stretch |

| 1725 | 1656 | Very High | Medium | C=O Stretch (Amide I) |

| 1690 | 1622 | Very High | High | C=O Stretch (Benzoyl) |

| 1580 | 1517 | High | Very High | Naphthalene C=C Stretch |

| 1540 | 1478 | Medium | Low | N-H Bend (Amide II) |

Theoretical Electronic Spectra and Absorption Maxima

The color and photophysical properties of a molecule are determined by its electronic transitions, which can be studied using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra.

TD-DFT calculations provide information on the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the spectral band, and detail the molecular orbitals involved in the transition (e.g., π → π* or n → π*). This allows for a detailed understanding of how the chromophoric units (naphthalene and benzoyl groups) contribute to the molecule's absorption properties.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound. This table is a hypothetical representation of TD-DFT output.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 280 | 0.65 | HOMO → LUMO+1 (π → π*) |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally, providing a complete picture of the reaction landscape.

Identification of Transition States and Intrinsic Reaction Coordinates

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). A transition state is a specific molecular arrangement that represents the maximum energy point along the lowest energy reaction path. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is a structure with zero gradients and exactly one imaginary vibrational frequency. This unique imaginary frequency corresponds to the motion of the atoms along the reaction coordinate—the path of the reaction.

Once a candidate transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products.

Construction of Potential Energy Surfaces and Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface (PES) or a reaction energy profile can be constructed. libretexts.orglibretexts.org A PES is a conceptual tool that helps in the analysis of molecular geometry and reaction dynamics. libretexts.org This profile provides critical quantitative data about the reaction, including:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state, which governs the reaction rate.

These energy profiles allow chemists to compare different possible reaction pathways, predict which products are favored kinetically (lowest activation energy) versus thermodynamically (lowest product energy), and understand the electronic and steric factors that control reactivity. For a reaction involving this compound, such as its synthesis via N-acetylation of 4-benzoyl-1-naphthylamine, computational modeling could map the entire reaction pathway, providing insights to optimize reaction conditions.

Table 4: Illustrative Calculated Relative Energies for a Hypothetical Reaction Pathway. This table represents a simplified energy profile for a generic reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +22.5 |

| I | Intermediate | -5.2 |

| TS2 | Transition State 2 | +15.8 |

| P | Products | -18.7 |

Crystal Structure Prediction and Lattice Energy Calculations

The determination of the three-dimensional arrangement of molecules in a crystal, known to be the crystal structure, is fundamental to understanding the physicochemical properties of a solid-state material. For a molecule such as this compound, predicting its crystal structure and calculating the associated lattice energy are crucial steps in materials science and pharmaceutical development. These computational approaches provide insights into polymorphism, stability, and other material characteristics before extensive experimental work is undertaken.

Methodologies in Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) for organic molecules like this compound is a computationally intensive process that aims to identify the most stable crystal packing arrangements, which correspond to the lowest points on the lattice energy landscape. rsc.orgresearchgate.net The general methodology involves two main stages: generating a diverse set of plausible crystal structures and subsequently ranking them based on their calculated lattice energies.

A critical aspect of CSP is the exploration of the potential energy surface of the crystal. This process begins with the generation of a multitude of hypothetical crystal structures. Various algorithms, such as Monte Carlo simulated annealing, particle swarm optimization, or genetic algorithms, are employed to sample different molecular orientations and arrangements within various possible space groups. researchgate.netchemrxiv.orgrsc.org

Once a large number of potential structures are generated, they are subjected to energy minimization. This is often a multi-step process that starts with computationally less expensive methods, like force fields, to relax the initial structures. Subsequently, a subset of the most promising low-energy structures is refined using more accurate, but also more computationally demanding, quantum mechanical methods, such as Density Functional Theory (DFT). nih.govresearchgate.net

The challenge of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a primary driver for CSP studies. nih.govpnas.orgresearchgate.net By mapping out the crystal energy landscape, CSP can help identify potential polymorphs and provide a theoretical basis for experimental screening. nih.govnih.gov

Lattice Energy Calculations

Lattice energy is a key thermodynamic quantity that governs the stability of a crystal structure. It is defined as the energy released when one mole of a crystalline solid is formed from its constituent gaseous molecules. For molecular crystals, this energy is dominated by non-covalent interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonding.

The calculation of lattice energy is central to the ranking of predicted crystal structures in CSP. researchgate.net The accuracy of these calculations is paramount, as the energy differences between polymorphs can be very small, often less than 2 kJ/mol. rsc.org

Two primary approaches are used for lattice energy calculations:

Force-Field Methods: These methods use empirical potential energy functions to describe the interactions between atoms. While computationally efficient, their accuracy can be limited, especially for molecules with complex electronic features. rsc.org

Quantum Mechanical Methods: Ab initio methods, particularly Density Functional Theory (DFT) with dispersion corrections, offer a more accurate description of intermolecular interactions. mpg.decalculatorsconversion.com These methods explicitly treat the electronic structure of the molecule and are therefore better suited for capturing the subtleties of crystal packing. Periodic DFT calculations are often performed to model the infinite, repeating nature of the crystal lattice. mpg.de

The lattice energy (E_latt) can be calculated as the difference between the energy of the molecule in the crystal (E_crystal) and the energy of the isolated molecule in the gas phase (E_gas), normalized by the number of molecules in the unit cell (Z):

E_latt = (E_crystal / Z) - E_gas

The results from these calculations provide a theoretical ranking of the stability of different potential crystal structures for this compound.

Illustrative Data for this compound

While specific experimental or computational studies on the crystal structure of this compound are not publicly available, a hypothetical outcome of a CSP study is presented below for illustrative purposes.

Table 1: Hypothetical Predicted Polymorphs of this compound

| Polymorph | Space Group | Z' | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| I | P2₁/c | 1 | -150.2 | 0.0 |

| II | P-1 | 2 | -148.9 | 1.3 |

| III | C2/c | 1 | -147.5 | 2.7 |

| IV | P2₁2₁2₁ | 1 | -145.8 | 4.4 |

Z' represents the number of molecules in the asymmetric unit.

Table 2: Contribution of Different Interaction Types to the Lattice Energy for the Hypothetical Polymorph I

| Interaction Type | Energy Contribution (kJ/mol) |

| Van der Waals | -105.1 |

| Electrostatic | -40.5 |

| Hydrogen Bonding | -4.6 |

These tables illustrate the type of data that would be generated from a thorough theoretical and computational study of the crystal structure of this compound. The identification of the most stable polymorph and the understanding of the intermolecular forces that govern its crystal packing are essential for the rational design and development of materials with desired properties.

Crystallographic Analysis and Supramolecular Chemistry of N 4 Benzoylnaphthalen 1 Yl Acetamide

Single Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous structural model of N-(4-Benzoylnaphthalen-1-yl)acetamide, from which fundamental geometric parameters are derived.

Analysis of Molecular Conformation and Chirality

From the collective crystallographic data, the preferred solid-state conformation of the molecule would be established. This includes determining the degree of planarity or twist within the molecule. A key feature would be the dihedral angle between the plane of the naphthalene (B1677914) ring system and the plane of the benzoyl group's phenyl ring. The orientation of the acetamide (B32628) group relative to the naphthalene ring would also be a critical conformational feature. Based on its chemical structure, this compound is an achiral molecule. However, it could potentially crystallize in a chiral space group, a phenomenon that would be confirmed by the diffraction study.

Crystal Packing and Supramolecular Organization

Beyond the structure of a single molecule, crystallographic analysis reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions that collectively define the supramolecular chemistry of the compound.

Characterization of Hydrogen Bonding Networks (N-H...O, C-H...O, etc.)

The acetamide group contains a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would be stabilized by intermolecular N-H···O hydrogen bonds, potentially linking molecules into chains, dimers, or more complex networks. The geometry of these bonds (D-H···A distance and angle) would be precisely determined. Weaker C-H···O interactions, where activated C-H bonds of the aromatic rings interact with carbonyl oxygen atoms, would also be systematically analyzed to provide a complete picture of the hydrogen bonding scheme.

Investigation of Pi-Pi Stacking and Other Non-Covalent Interactions

Given the presence of two large aromatic systems (naphthalene and phenyl), π-π stacking interactions are expected to play a significant role in the crystal packing. The analysis would characterize the geometry of these interactions, including the centroid-to-centroid distance between aromatic rings and their relative displacement (slip angle), to determine if they are of a face-to-face or offset configuration. Other potential interactions, such as C-H···π contacts, would also be investigated.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

To provide a quantitative summary of the intermolecular interactions, Hirshfeld surface analysis would be performed. This computational tool maps the different types of intermolecular contacts on a unique molecular surface. The analysis generates a 2D "fingerprint plot" that provides a visual representation of the nature and prevalence of each type of contact. The results would be presented as percentage contributions of various interactions (e.g., H···H, O···H, C···H) to the total Hirshfeld surface, offering a clear, quantitative understanding of the forces governing the crystal's supramolecular architecture.

Until a successful crystallographic study of this compound is performed and the results are made public, the detailed structural insights discussed in this framework remain speculative.

Polymorphism, Co-crystallization, and Solid-State Phase Transitions

Despite a comprehensive search of published scientific literature, no specific studies concerning the polymorphism, co-crystallization, or solid-state phase transitions of this compound were found. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Co-crystallization involves forming a crystalline structure containing two or more different molecules in a specific stoichiometric ratio. Solid-state phase transitions are changes in the crystalline form that occur in response to stimuli such as temperature or pressure.

The absence of data in these areas suggests that this compound has not been a subject of extensive solid-state characterization. Therefore, information regarding its potential polymorphs, its behavior in co-crystal formation, or any temperature- or pressure-induced phase transitions is not available in the current body of scientific research.

Correlation between Solid-State Structure and Spectroscopic Signatures

Detailed information correlating the specific solid-state crystal structure of this compound with its spectroscopic signatures (such as IR, Raman, solid-state NMR, or fluorescence spectroscopy) is not available in the reviewed literature. Such correlative studies are crucial for understanding how the arrangement of molecules in the crystal lattice influences the material's interaction with electromagnetic radiation. These analyses can reveal insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, and their effect on spectroscopic properties.

Without a solved crystal structure or specific solid-state spectroscopic studies for this compound, it is not possible to provide an analysis or data tables on this topic.

Systematic Derivatization and Structure Reactivity Correlation Studies

Rational Design and Synthesis of N-(4-Benzoylnaphthalen-1-yl)acetamide Derivatives

The synthesis of this compound would likely begin with the Friedel-Crafts acylation of 1-aminonaphthalene, followed by acetylation of the amino group. The rational design of its derivatives would then proceed by strategically introducing various functional groups to probe structure-activity relationships.

The naphthalene (B1677914) moiety offers several positions for the introduction of substituents to modulate the electronic and steric properties of the molecule. However, no published studies specifically describe the synthesis of this compound derivatives with modified naphthalene rings.

Similarly, the benzoyl group presents a key site for modification. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring could significantly influence the compound's reactivity and potential biological activity. At present, there is no available research detailing such modifications for this specific compound.

Alterations to the acetamide (B32628) linker, such as replacing the acetyl group with other acyl groups or modifying the nitrogen atom, could impact the compound's conformational flexibility and hydrogen bonding capabilities. This area of its chemical space also remains unexplored in the current body of scientific literature.

Investigation of Functional Group Interconversions and Chemoselectivity

Research into the chemoselective transformations of different functional groups within this compound has not been reported. Such studies would be crucial for developing synthetic routes to more complex derivatives and for understanding the relative reactivity of the ketone, amide, and aromatic systems within the molecule.

Electronic and Steric Effects of Substituents on Chemical Reactivity

A systematic investigation into how substituents at various positions on the this compound scaffold affect its chemical reactivity is a critical yet unaddressed aspect of its chemistry. Understanding these electronic and steric effects is fundamental to predicting the behavior of its analogs.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a powerful tool for predicting the chemical reactivity of new compounds based on their structural features. The development of robust QSRR models for this compound and its derivatives is contingent on the availability of a substantial dataset of experimentally determined reactivity data, which is currently nonexistent.

Advanced Analytical Techniques for Comprehensive Chemical Research of N 4 Benzoylnaphthalen 1 Yl Acetamide

Chromatography-Mass Spectrometry Integration (LC-MS, GC-MS) for Purity and Impurity Profiling

The assessment of purity is a critical step in the characterization of any synthesized compound. The integration of chromatographic separation with mass spectrometric detection offers unparalleled capability in separating, identifying, and quantifying the target compound and any associated impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like N-(4-Benzoylnaphthalen-1-yl)acetamide. ox.ac.uk In a typical application, reverse-phase high-performance liquid chromatography (HPLC) is used to separate the compound from impurities based on polarity. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI) and detected based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confirmation of the elemental composition of the parent compound and the tentative identification of unknown impurities. pnrjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though it is best suited for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight and polarity. However, derivatization—for example, by reacting the amide group to form a less polar and more volatile derivative—could facilitate GC-MS analysis. google.com The primary utility of GC-MS in this context would be to detect volatile impurities from the synthesis process that are not amenable to LC-MS analysis.

A comprehensive purity and impurity profile for a synthesized batch of this compound could be established using these methods. Potential impurities could include unreacted starting materials, such as (4-aminonaphthalen-1-yl)(phenyl)methanone, or byproducts from side reactions.

| Compound Identity | Retention Time (min) | Observed [M+H]⁺ (m/z) | Formula | Status |

|---|---|---|---|---|

| (4-aminonaphthalen-1-yl)(phenyl)methanone | 4.2 | 248.1070 | C₁₇H₁₄NO | Impurity (Starting Material) |

| This compound | 7.8 | 290.1175 | C₁₉H₁₆NO₂ | Product |

| Di-acetylated byproduct | 8.5 | 332.1281 | C₂₁H₁₈NO₃ | Impurity (Byproduct) |

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques are combinations of separation and spectroscopic detection methods that provide comprehensive data from a single analysis. ajpaonline.com Beyond standard LC-MS, multi-dimensional techniques like LC-Photodiode Array (PDA)-MS can be employed. actascientific.com This setup allows for the simultaneous acquisition of UV-Vis spectra and mass spectra for each separated component, aiding in peak identification and purity assessment.

These techniques are particularly powerful for online reaction monitoring. researchgate.net The synthesis of this compound, likely proceeding via the acylation of an amine precursor, can be monitored in near real-time. Small aliquots can be periodically drawn from the reaction vessel and injected into an LC-MS system. This allows researchers to track the depletion of starting materials and the formation of the desired product, as well as any intermediates or byproducts. This information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

| Time Point | Relative Abundance of Starting Amine (%) | Relative Abundance of Product (%) | Relative Abundance of Byproduct (%) |

|---|---|---|---|

| 0 min | 100 | 0 | 0 |

| 30 min | 45 | 52 | 3 |

| 60 min | 15 | 81 | 4 |

| 120 min | <1 | 94 | 5 |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Material Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties and stability of a material. labmanager.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. microbiozindia.com For this compound, DSC analysis would reveal key thermal events. A sharp endothermic peak would indicate the melting point (Tm), a critical identifier of a pure crystalline substance. The area under this peak corresponds to the enthalpy of fusion (ΔHfus). The absence of other thermal events prior to melting can suggest high purity, while the presence of a glass transition (Tg) would indicate an amorphous component. universallab.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. ctherm.com TGA is used to determine the thermal stability of a compound. The temperature at which significant mass loss begins is the decomposition temperature (Td), which defines the upper limit of the material's thermal stability. The analysis can be run under different atmospheres (e.g., inert nitrogen or reactive air) to study its stability towards oxidation. universallab.org

| Analytical Method | Parameter | Value | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tm) | 185.4 °C | Indicates a crystalline solid with a defined melting temperature. |

| DSC | Enthalpy of Fusion (ΔHfus) | 28.5 J/g | Energy required for the solid-to-liquid phase transition. |

| TGA | Decomposition Onset (Td, 5% mass loss) | 310.2 °C | Temperature at which significant thermal degradation begins. |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition (if applicable to material science contexts)

In material science, where this compound might be used as a component in an organic electronic device or a specialized coating, its surface properties are paramount. XPS and AES are powerful surface-sensitive techniques for determining elemental composition and chemical states. nih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental and chemical state information from the top 1-10 nanometers of a surface. For a thin film of this compound, XPS would detect carbon, oxygen, and nitrogen. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide detailed chemical state information. For instance, the C 1s spectrum could be deconvoluted into peaks corresponding to C-C/C-H in the aromatic rings, C-N of the amide, and C=O from both the ketone and amide groups. The N 1s spectrum would show a single peak characteristic of the amide environment. nih.gov

Auger Electron Spectroscopy (AES) is another surface analysis technique that uses an electron beam to excite the sample, causing the emission of Auger electrons. AES is highly sensitive to lighter elements and can provide elemental maps of a surface with high spatial resolution. It could be used to analyze the uniformity of a this compound film or to identify the composition of microscopic surface defects or contaminants.

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | 284.8 | C-C, C-H (Aromatic/Aliphatic) |

| C 1s | 286.2 | C-N (Amide) |

| C 1s | 288.1 | C=O (Amide and Ketone) |

| N 1s | 400.1 | N-C=O (Amide) |

| O 1s | 531.5 | O=C (Amide and Ketone) |

Future Research Directions and Unexplored Scientific Avenues

Application of Emerging Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structural and electronic properties of N-(4-Benzoylnaphthalen-1-yl)acetamide is paramount for its future applications. Advanced spectroscopic techniques can provide unprecedented insights. For instance, multidimensional NMR spectroscopy can offer a more detailed picture of its three-dimensional structure and conformational dynamics in solution. nih.govmdpi.com Time-resolved fluorescence spectroscopy could be employed to study its excited-state dynamics, which is particularly relevant given the fluorescent nature of many naphthalene (B1677914) derivatives. nih.govresearchgate.net

Imaging techniques at the molecular level, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), could be used to visualize individual molecules on surfaces, providing information about its self-assembly properties. This would be particularly valuable if the compound is explored for applications in materials science and organic electronics. gatech.edu

Deeper Elucidation of Complex Mechanistic Pathways

The reactivity of this compound in various chemical transformations is an area ripe for investigation. Future studies should focus on elucidating the detailed mechanistic pathways of its reactions. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. thepharmajournal.comkaust.edu.sa Understanding the reaction mechanisms will enable the rational design of new synthetic routes and the prediction of potential side products. For example, investigating the photophysical and photochemical reaction pathways could uncover novel applications in areas such as photochemistry and photobiology. core.ac.uknih.gov The formation of naphthalene derivatives can occur through various complex pathways, and a deeper understanding of these could lead to more controlled and efficient syntheses. acs.orgosti.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. acs.orgjscholaronline.org For this compound, these computational tools can be leveraged in several ways. ML models can be trained on existing data for similar compounds to predict a wide range of properties, including solubility, toxicity, and potential biological activities. research.googleulster.ac.ukresearchgate.net This in-silico screening can significantly accelerate the discovery of new applications and identify potential liabilities early in the research process. ijpsjournal.com

Exploration of this compound as a Precursor for Novel Chemical Entities

The molecular scaffold of this compound makes it an attractive starting material for the synthesis of more complex and potentially valuable molecules. nbinno.comekb.eg Future research should explore its use as a chemical precursor. For instance, the benzoyl and acetamide (B32628) groups can be chemically modified to introduce new functional groups and build larger molecular architectures. The naphthalene core itself is a versatile platform for creating a wide array of derivatives with diverse applications in pharmaceuticals, materials science, and agrochemicals. nih.govknowledge-sourcing.comrasayanjournal.co.in By strategically modifying its structure, it may be possible to develop novel compounds with enhanced biological activity, improved material properties, or unique photophysical characteristics. mdpi.com

The following table provides a summary of potential research directions and the advanced techniques that could be employed:

| Research Direction | Key Techniques and Approaches | Potential Impact |

| Sustainable Synthesis | Biocatalysis, Microwave-assisted synthesis, One-pot reactions, Green solvents | Reduced environmental impact, Increased efficiency, Lower cost |

| Advanced Characterization | Multidimensional NMR, Time-resolved fluorescence spectroscopy, AFM, STM | Detailed structural and electronic understanding, Insights into self-assembly |

| Mechanistic Elucidation | Kinetic studies, Isotopic labeling, Computational modeling | Rational design of new reactions, Prediction of reaction outcomes |

| AI and Machine Learning | Predictive property modeling, Generative molecular design, Synthetic route optimization | Accelerated discovery of new applications, Design of novel derivatives |

| Precursor for Novel Entities | Functional group modification, Synthesis of complex architectures | Development of new drugs, materials, and functional molecules |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Benzoylnaphthalen-1-yl)acetamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer :

- Coupling Reactions : Use naphthalene derivatives (e.g., 4-benzoylnaphthalen-1-amine) with acetylating agents like acetic anhydride under controlled pH (neutral to slightly basic) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) prevents decomposition of intermediates .

- Purification : Employ column chromatography or recrystallization with ethanol/water mixtures to isolate high-purity products (>95%) .

Q. How can researchers characterize the molecular structure and purity of This compound using advanced spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm benzoyl and acetamide group integration (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide methyl at δ 2.1 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., expected [M+H] peak at m/z 304.12) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm planarity and bond angles (e.g., RMSD <0.05 Å for non-hydrogen atoms) .

Q. What are the key stability challenges for This compound under experimental storage conditions?

- Methodological Answer :

- Hydrolytic Degradation : Monitor pH-dependent stability; store in anhydrous solvents (e.g., acetonitrile) at -20°C to prevent hydrolysis of the acetamide group .

- Photodegradation : Shield from UV light using amber vials, as nitroaromatic analogs degrade under prolonged exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for This compound across different assay systems?

- Methodological Answer :

- Dose-Response Validation : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo efficacy .

Q. What strategies can mitigate stability challenges of This compound under varying pH and temperature conditions?

- Methodological Answer :

- Buffered Systems : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to minimize hydrolysis .

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage, reconstituting in DMSO immediately before use .

Q. How does the nitro group in structurally related compounds influence the bioreductive activation of This compound in hypoxic tumor microenvironments?

- Methodological Answer :

- Electrochemical Studies : Measure redox potentials to predict bioreduction susceptibility; nitroaromatic analogs typically require E < -0.5 V for activation .

- Hypoxia Mimetics : Use cobalt chloride or 3D spheroid models to simulate tumor hypoxia and validate selective cytotoxicity .

Q. How can computational modeling guide the design of This compound derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize substitutions (e.g., halogenation at C-4 for improved binding) .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity to optimize substituent effects .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating This compound for therapeutic potential?

- Methodological Answer :

- Bioavailability : Assess oral absorption using Caco-2 cell monolayers; logP values >2.8 (similar to analogs) suggest moderate permeability .

- Metabolic Clearance : Conduct microsomal stability assays (human liver microsomes) to identify cytochrome P450 liabilities .

Contradictions and Recommendations

- Synthetic Yield Variability : Conflicting reports on yields (40–75%) may stem from solvent purity or catalyst batch differences. Standardize reagents and use fresh palladium catalysts for coupling reactions .

- Bioactivity Discrepancies : Inconsistent IC values in kinase assays could arise from ATP concentration differences. Use fixed ATP levels (e.g., 1 mM) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.